

10-Undecenyl acetate chemical structure and IUPAC name

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Compound of Interest

Compound Name: 10-Undecenyl acetate

Cat. No.: B091539

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An In-depth Technical Guide to 10-Undecenyl Acetate

This guide provides a comprehensive overview of **10-undecenyl acetate**, including its chemical identity, physicochemical properties, synthesis, and spectroscopic data. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and IUPAC Name

10-Undecenyl acetate is a fatty acid ester characterized by a terminal double bond and an acetate group.

- IUPAC Name: undec-10-enyl acetate[1]
- Chemical Formula: $C_{13}H_{24}O_2$ [1]
- Canonical SMILES: CC(=O)OCCCCCCCCC=C[1]
- InChI: InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-15-13(2)14/h3H,1,4-12H2,2H3[1]

Chemical Structure:

Physicochemical and Spectroscopic Data

The properties of **10-undecenyl acetate** are summarized below. This data is essential for its handling, characterization, and application in various experimental settings.

Physicochemical Properties

A compilation of key physical and chemical identifiers for **10-undecenyl acetate**.

Property	Value	Source
Molecular Weight	212.33 g/mol	[1]
CAS Number	112-19-6	[1]
Appearance	Colorless liquid with a rose-like odor	[1]
Boiling Point	269.0–271.0 °C at 760 mmHg	[1]
Density	0.876–0.880 g/cm ³	[1]
Refractive Index	1.438–1.442 (at 20 °C)	[1]
Flash Point	>110 °C (>230 °F)	
Solubility	Soluble in most organic solvents	[1]

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of **10-undecenyl acetate**. While raw spectral data is best sourced from spectral databases, the expected characteristic signals are described here.

Spectroscopy	Expected Signals
^1H NMR	Signals corresponding to the terminal vinyl protons (approx. 4.9-5.8 ppm), the methylene group adjacent to the ester oxygen (approx. 4.0 ppm), the acetyl methyl protons (approx. 2.0 ppm), and the aliphatic methylene protons (approx. 1.2-2.0 ppm).
^{13}C NMR	A signal for the carbonyl carbon of the ester (approx. 171 ppm), signals for the vinyl carbons (approx. 114 and 139 ppm), the carbon of the methylene group adjacent to the ester oxygen (approx. 64 ppm), the acetyl methyl carbon (approx. 21 ppm), and a series of signals for the aliphatic methylene carbons (approx. 25-34 ppm).
IR Spectroscopy	A strong absorption band for the C=O stretch of the ester (approx. 1740 cm^{-1}), C-O stretching bands (approx. 1240 cm^{-1} and 1040 cm^{-1}), and bands corresponding to the C=C stretch and =C-H bend of the terminal alkene (approx. 1640 cm^{-1} and 910 cm^{-1}).
Mass Spectrometry (EI)	The mass spectrum would likely show a characteristic fragment ion at m/z 43 corresponding to $[\text{CH}_3\text{CO}]^+$. Other fragments would arise from cleavage along the alkyl chain.

Note: Actual spectra for **10-undecenyl acetate** can be found in databases such as SpectraBase, which includes NMR, FTIR, and MS data.[\[2\]](#)

Experimental Protocols

The most common synthesis of **10-undecenyl acetate** is through the esterification of 10-undecen-1-ol.

Synthesis of 10-Undecenyl Acetate via Acetylation

This protocol details the straightforward one-step acetylation of 10-undecen-1-ol.

Materials:

- 10-Undecen-1-ol
- Acetic acid (or acetic anhydride)
- Concentrated sulfuric acid (catalytic amount)
- Ethyl acetate
- Saturated sodium carbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate

Procedure:

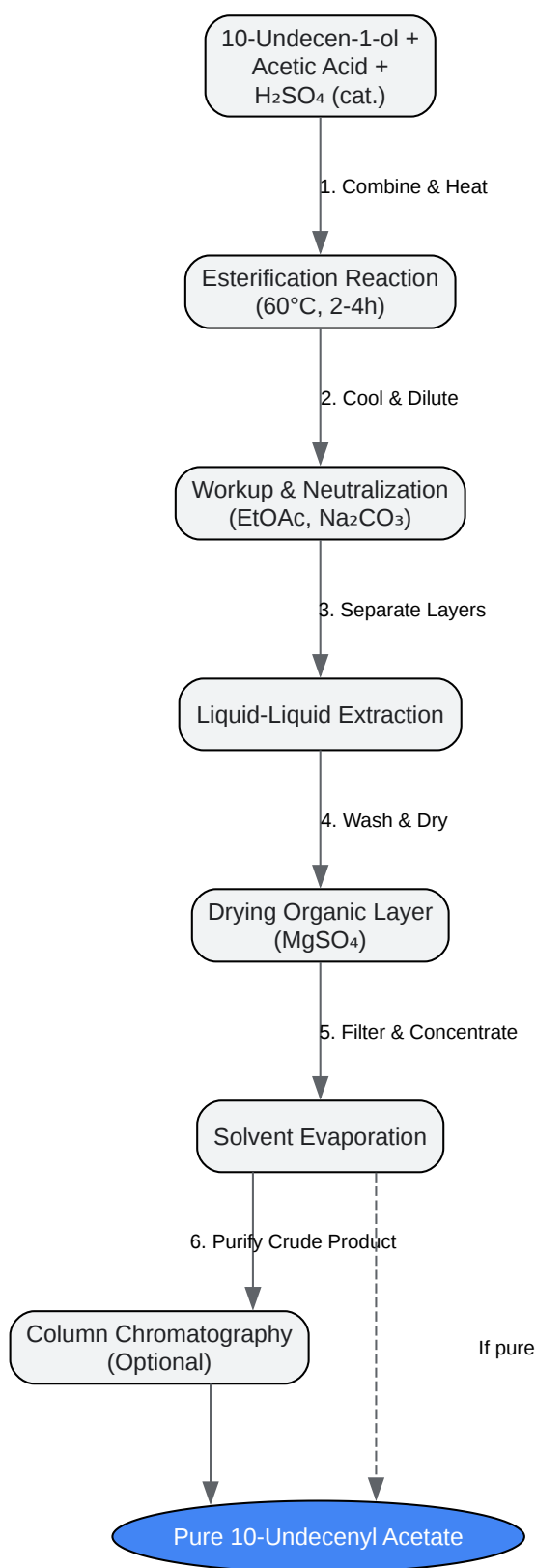
- Combine 10-undecen-1-ol (1.0 equivalent) and acetic acid (10 equivalents) in a round-bottom flask.
- Add a catalytic amount (1-2 drops) of concentrated sulfuric acid.
- Heat the mixture to approximately 60 °C with stirring for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Dilute the reaction mixture with ethyl acetate.
- Carefully neutralize the excess acid by slowly adding saturated sodium carbonate solution until effervescence ceases.
- Transfer the mixture to a separatory funnel and separate the organic layer.

- Wash the organic layer sequentially with saturated sodium carbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude **10-undecenyl acetate**.
- If necessary, purify the product by column chromatography on silica gel.

Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol for **10-undecenyl acetate** from its alcohol precursor.



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Caption: Workflow for the synthesis of **10-undecenyl acetate**.

Applications and Relevance

10-Undecenyl acetate is primarily utilized in the flavor and fragrance industries for its mild, fruity, rose-type odor. It is also a known pheromone component for certain moth species. While not a primary focus for drug development, its role as a semiochemical can be of interest in ecological and pest management research. Its well-defined structure and functional groups also make it a useful building block or starting material in organic synthesis.

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References

- 1. 10-Undecen-1-yl acetate | C₁₃H₂₄O₂ | CID 61035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com